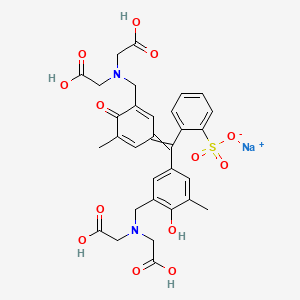
sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator in metal titrations. It is known for its ability to form complexes with metal ions, changing color to indicate the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a derivative of sulfonephthalein .
准备方法
Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through the reaction of xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete conversion to the sodium salt .
Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves ion-exchange chromatography using DEAE-cellulose, eluting with 0.1M sodium chloride solution. This method purifies the compound by removing impurities such as cresol red, semi-xylenol orange, and iminodiacetic acid . The sodium salt is then obtained by dissolving the purified compound in water and acidifying it with acetic acid .
化学反应分析
Types of Reactions: Xylenol Orange sodium salt undergoes various chemical reactions, including complexation, chelation, and colorimetric reactions. It forms complexes with metal ions, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Chelation: The compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Major Products: The major products formed from these reactions are metal-xylenol orange complexes, which exhibit distinct colors depending on the metal ion involved .
科学研究应用
Chemistry: Xylenol Orange sodium salt is widely used as an indicator in complexometric titrations to determine the concentration of metal ions in solutions . It is also used in spectrophotometric assays to detect and quantify metal ions .
Biology: In biological research, Xylenol Orange sodium salt is used to study calcification processes in bone development, injury, and repair. It is also employed in the fluorescent histochemical detection of alkaline phosphatase .
Medicine: The compound is used in diagnostic assays to detect metal ions in biological samples. It is particularly useful in the detection of calcium and zinc ions in medical diagnostics .
Industry: Xylenol Orange sodium salt is used in various industrial processes, including water quality analysis and the detection of metal contaminants in environmental samples .
作用机制
Xylenol Orange sodium salt exerts its effects through complexation and chelation mechanisms. The compound binds to metal ions, forming stable complexes that can be detected spectrophotometrically. The color change observed during these reactions is due to the formation of metal-xylenol orange complexes, which exhibit distinct absorption spectra .
相似化合物的比较
Cresol Red: Another sulfonephthalein derivative used as a pH indicator.
Methyl Orange: A pH indicator that changes color in acidic and basic solutions.
Phenolphthalein: A common pH indicator used in acid-base titrations.
Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile for use in various analytical applications. Its distinct color change upon complexation with metal ions sets it apart from other indicators .
属性
分子式 |
C31H31N2NaO13S |
|---|---|
分子量 |
694.6 g/mol |
IUPAC 名称 |
sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1 |
InChI 键 |
VFKMJZUEFSTCGQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















